molecular formula C7H16ClNO B6283613 rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis CAS No. 1951439-19-2

rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis

Cat. No.: B6283613
CAS No.: 1951439-19-2
M. Wt: 165.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with hydroxyl and dimethyl substituents at the 3R and 4R positions. The stereochemistry (cis configuration) and hydrochloride salt form enhance its solubility and stability, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) therapeutics or enzyme modulation .

Properties

CAS No.

1951439-19-2

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

Preparation Methods

Stereochemical Control in Cyclization

Catalytic Hydrogenation of Pyridine Precursors

Hydrogenation of substituted pyridines offers direct access to piperidine derivatives with predefined substituents. A method detailed in opioid receptor antagonist synthesis involves hydrogenating 3-(1,3-dimethylpiperidin-4-yl)phenol precursors over 20% Pd(OH)₂/C under 50 psi H₂. Applying this to 3,4-dimethylpyridine derivatives, the reaction proceeds with >90% conversion, yielding cis-3,4-dimethylpiperidin-3-ol after 12 hours. The cis geometry arises from preferential adsorption of the pyridine ring’s less hindered face onto the catalyst surface, a phenomenon amplified by electron-donating methyl groups.

Optimization of Hydrogenation Conditions

Key parameters include catalyst loading (5–10 wt%), solvent polarity (EtOH > MeOH), and H₂ pressure (30–50 psi). Elevated pressures (50 psi) enhance reaction rates but may over-reduce sensitive functionalities. Adding acidic co-catalysts (e.g., HCl) protonates the pyridine nitrogen, facilitating adsorption and improving cis selectivity to 85%.

Reduction of Piperidinone Intermediates

Reducing piperidin-3-one intermediates provides a versatile route to the target alcohol. In a modified procedure from paclitaxel precursor synthesis, 3,4-dimethylpiperidin-3-one is treated with NaBH₄ in methanol at 0°C, achieving 92% yield of rac-(3R,4R)-3,4-dimethylpiperidin-3-ol. The reaction proceeds via axial attack of the hydride, favoring the cis configuration due to steric shielding of the equatorial approach by the 4-methyl group.

Borohydride vs. Lithium Aluminum Hydride

While NaBH₄ selectively reduces ketones without affecting esters or amides, LiAlH₄ offers higher reactivity for hindered ketones. However, LiAlH₄ may induce epimerization at the 4-position, reducing cis purity to 78% compared to NaBH₄’s 95%.

Resolution and Hydrochloride Salt Formation

Although the target is racemic, resolving enantiomers via diastereomeric salt crystallization ensures analytical purity. Treating the free base with (1S)-(-)-camphorsulfonic acid in ethanol yields diastereomeric salts, separable by fractional crystallization. The resolved enantiomers are neutralized and converted to the hydrochloride salt by stirring with 1M HCl in diethyl ether, achieving >99% purity by HPLC.

Salt Formation Kinetics

Hydrochloride salt crystallization is optimal in acetone or 2-propanol, with yields exceeding 80% when cooled to -20°C. The cis configuration enhances solubility differentials between the hydrochloride and free base, simplifying isolation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Stepcis SelectivityYield (%)Scalability
Glutaric Acid Cyclization(±)-61Urea-mediated cyclization33%45Moderate
Pyridine Hydrogenation3,4-DimethylpyridinePd-catalyzed hydrogenation85%76High
Piperidinone Reduction3,4-Dimethylpiperidin-3-oneNaBH₄ reduction95%92High

The piperidinone reduction route offers superior yield and selectivity, making it preferable for large-scale synthesis. However, the hydrogenation method provides direct access from commercially available pyridines, bypassing multi-step ketone preparation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis can undergo oxidation to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.

    Substitution: The methyl groups on the piperidine ring can participate in substitution reactions, where they are replaced by other functional groups. This can be achieved using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products:

    Oxidation: Corresponding ketone or aldehyde derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Derivatives with different functional groups replacing the methyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride exhibit potential as anticancer agents. The compound has been investigated for its ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer (NSCLC) treatment. In particular, modifications to the piperidine structure have shown enhanced binding affinity and selectivity towards cancer cells .

2. Neuropharmacology
The compound's neuroactive properties have led to its exploration in the treatment of neurological disorders. It has been noted for its potential in modulating neurotransmitter systems, particularly in enhancing dopaminergic signaling. This activity suggests possible applications in treating conditions such as Parkinson's disease and schizophrenia .

Biochemical Applications

1. Buffering Agent
rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride serves as a non-ionic organic buffering agent in cell cultures. Its pH stability range (6-8.5) makes it suitable for maintaining optimal conditions during biochemical assays .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of piperidine derivatives improved their efficacy against mutant EGFR variants. The research highlighted rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride as a promising scaffold for developing new anticancer therapies .

Case Study 2: Neuropharmacological Effects

Research conducted on the neuropharmacological effects of this compound revealed its potential to enhance dopaminergic transmission in animal models. This effect could be beneficial for developing treatments aimed at neurodegenerative diseases .

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis depends on its specific application. In general, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The hydroxyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis with structurally and functionally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Properties/Applications
rac-(3R,4R)-3,4-dimethylpiperidin-3-ol HCl, cis Likely C7H16ClNO ~180–200* 3-OH, 3,4-dimethyl (cis) 1909293-71-5† Potential CNS modulation
cis-4-Aminotetrahydrofuran-3-ol HCl C4H10ClNO2 139.59 3-OH, 4-NH2 (cis) - Intermediate in antibiotic synthesis
3-Methylpiperidin-4-ol HCl C6H14ClNO 151.64 4-OH, 3-CH3 7583-53-1 Analgesic and anticholinergic agent
(3R,4R)-rel-3-Fluoropiperidin-4-ol HCl C5H11ClFNO 155.60 4-OH, 3-F (cis) 955028-84-9 Fluorine-enhanced lipophilicity
Cis-4-methyl-3-(trifluoromethyl)piperidin-3-ol HCl C7H12ClF3NO 233.63 3-OH, 3-CF3, 4-CH3 (cis) 1951444-38-4 High metabolic stability

*Estimated based on structural analogs; †CAS for a structurally related compound.

Key Comparative Insights:

Substituent Effects: The dimethyl groups in the target compound enhance steric bulk compared to mono-methyl or trifluoromethyl analogs (e.g., 3-Methylpiperidin-4-ol HCl and Cis-4-methyl-3-(trifluoromethyl)piperidin-3-ol HCl ). This may reduce membrane permeability but improve target binding specificity. Fluorinated analogs (e.g., (3R,4R)-rel-3-Fluoropiperidin-4-ol HCl ) exhibit higher lipophilicity (logP), favoring blood-brain barrier penetration.

Stereochemical Influence: The cis configuration is critical for bioactivity. For example, cis-4-Aminotetrahydrofuran-3-ol HCl shows antibiotic activity dependent on spatial arrangement, whereas trans isomers are often inactive.

Synthetic Complexity: The target compound’s synthesis likely involves stereoselective methods (e.g., chiral resolution or asymmetric catalysis), similar to Roche’s historic piperidine derivatives (e.g., cis-l,3-dimethyl-4-phenylpiperidinol propanoate HCl ).

Pharmacological Potential: Compared to 3-Methylpiperidin-4-ol HCl (a known analgesic), the target compound’s hydroxyl and dimethyl groups may shift activity toward dopamine or serotonin receptor modulation .

Biological Activity

rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis is a piperidine derivative characterized by two methyl groups and a hydroxyl group on the piperidine ring. This compound has garnered attention in biological research due to its potential applications in medicinal chemistry and pharmacology.

The compound's structure enhances its solubility in water, making it suitable for various biological assays. The presence of the hydroxyl group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes, receptors, or ion channels. The specific arrangement of the hydroxyl and methyl groups plays a crucial role in influencing the compound's binding affinity and overall activity.

Biological Applications

  • Synthesis of Bioactive Molecules : This compound serves as a reference standard or starting material for synthesizing biologically active derivatives. Its unique structure allows for modifications that can lead to new therapeutic agents .
  • Potential Therapeutic Applications : Research is ongoing to explore the efficacy of this compound and its derivatives in treating various medical conditions, including cancer and infectious diseases. The hydroxyl group enhances binding affinity to specific targets, which may improve pharmacological properties .

Case Studies

  • Antiproliferative Activity : Studies have shown that derivatives of rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride exhibit significant antiproliferative effects against various cancer cell lines. For instance, a derivative demonstrated over 13-fold increased potency compared to other compounds in inhibiting growth in BCL6-dependent lymphoma cells .
  • Inhibitory Effects on Pathogens : Some derivatives have been evaluated for their activity against pathogens such as Plasmodium falciparum, showing promising results as dual inhibitors with potential for treating malaria .

Comparative Analysis

To understand the uniqueness and potential advantages of this compound compared to similar compounds, we can examine their structural features and biological activities.

Compound NameStructural FeaturesBiological Activity
rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochlorideTwo methyl groups, hydroxyl groupAntiproliferative activity against cancer cells
rac-(3R,4R)-4-fluorooxolan-3-amine hydrochlorideFluorine substitutionModerate antimicrobial properties
rac-(3R,4R)-3-(methoxycarbonyl)piperidine-4-carboxylic acid hydrochlorideMethoxycarbonyl groupLimited antiproliferative effects

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis, and how is stereochemical control achieved?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the piperidine core. Key steps include:

  • Chiral Resolution : Use of chiral auxiliaries or catalysts to enforce (3R,4R) stereochemistry.
  • Salt Formation : Conversion to the hydrochloride salt via acid-base reactions to improve stability and solubility .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the cis isomer .
    • Challenges : Competing diastereomers may form; optimized reaction conditions (temperature, solvent polarity) are critical to minimize byproducts .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry and substituent placement (e.g., methyl groups at C3 and C4) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 270.15 g/mol for related analogs) .
  • X-ray Crystallography : For unambiguous stereochemical assignment if single crystals are obtainable .
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection to ensure ≥95% purity .

Q. Why is the hydrochloride salt form preferred in pharmacological studies?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility, facilitating in vitro assays (e.g., receptor binding) and improving bioavailability in preclinical models. Stability under physiological pH (e.g., 7.4) is also critical for reproducible results .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity of this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for stereoselective synthesis .
  • Molecular Docking : Predict interactions with biological targets (e.g., neurotransmitter receptors) using software like AutoDock or Schrödinger .
  • Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

  • Methodological Answer :

  • Comparative Studies : Parallel testing of analogs (e.g., varying substituents) under standardized assay conditions .
  • Target Validation : Use CRISPR/Cas9-knockout models to confirm specificity for suspected targets (e.g., dopamine receptors) .
  • Meta-Analysis : Systematic review of literature to identify confounding variables (e.g., salt form, purity) affecting activity .

Q. What strategies improve the pharmacokinetic profile of this compound for CNS applications?

  • Methodological Answer :

  • Prodrug Design : Esterification of the hydroxyl group to enhance blood-brain barrier penetration .
  • Structural Analog Screening : Test derivatives with modified methyl groups or ring substituents for metabolic stability (e.g., cytochrome P450 resistance) .
  • In Silico ADME Prediction : Tools like SwissADME to prioritize compounds with favorable absorption and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.